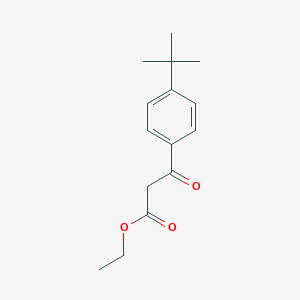

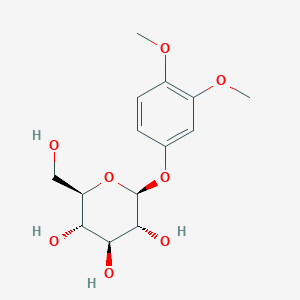

Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds closely related to Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate involves multi-step processes, starting from readily available precursors. For example, the synthesis of cyclic amino acid esters from ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt involves intramolecular lactonization reactions, showcasing the complexity and precision required in chemical synthesis processes (Moriguchi et al., 2014).

Molecular Structure Analysis

Crystal structure analysis plays a crucial role in understanding the conformation and molecular interactions within compounds. Studies on alkyl 3-oxo-2-(triphenylphosphoranylidene)butyrates reveal preferred conformations due to attractive and repulsive intramolecular interactions, indicating how structural features influence molecular behavior (Castañeda et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate-like compounds often exhibit regioselectivity and can undergo transformations such as cycloadditions, esterifications, and reductions. For instance, the asymmetric reduction of 3-aryl-3-keto esters by Rhizopus species highlights the enantioselective potential of microbial reductions for producing specific alcohol enantiomers (Salvi & Chattopadhyay, 2006).

Physical Properties Analysis

The physical properties of compounds similar to Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate, such as melting points, boiling points, and solubility, are influenced by their molecular structure. The crystal structure and polymorphism studies provide insights into the stability, solubility, and formulation strategies for these compounds, as seen in polymorphic forms of investigational pharmaceutical compounds (Vogt et al., 2013).

Applications De Recherche Scientifique

Anti-inflammatory Research

- Scientific Field : Medicinal Chemistry

- Application Summary : A series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized . These compounds were screened for their anti-inflammatory effect .

- Methods of Application : The cytotoxic effect of the final compounds was measured by applying MTT assay in LPS-Induced RAW264.7 macrophage cells . The compounds were screened for their ability to inhibit NO and PGE 2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10 μM concentration .

- Results : Compounds 8d, 9d, and 9k showed the highest inhibitory effect on NO production . Compounds 8d and 9k exhibited high PGE 2 inhibition with IC 50 values of 3.47, 2.54 μM, respectively . Compounds 8d and 9k exhibited high cytokines inhibition ≥60% .

Synthesis of Biologically Active Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : New potential biologically active derivatives were synthesized, in which the sterically hindered pyrocatechol moiety is linked through a 2-thioacetyl covalent bridge to a number of secondary amines, pharmacophore γ-aminobutyric acid, and 2-amino-4-dimethylamino-1,3,5-triazine .

- Methods of Application : The structures of most of the synthesized compounds were studied by X-ray diffraction .

- Results : The study provided insights into the structure and properties of these new potential biologically active derivatives .

Synthesis of Dynamic Polymer Networks

- Scientific Field : Polymer Chemistry

- Application Summary : A reversible crosslinker based on transalkylation chemistry using 1,4-diazabicyclo[2.2.2]octane (DABCO) was developed . The resulting network was insoluble in common solvents, but it readily dissolved in the presence of DABCO .

- Methods of Application : The kinetics of the exchange reaction of benzyl bromide with DABCO was studied in detail by varying molar ratios and temperature .

- Results : The system showed efficient exchange without the addition of a catalyst . Rheological measurements showed that the crosslinks are dynamic, with a strong temperature-dependent relaxation .

Synthesis of Sequence-Defined Peptoids

- Scientific Field : Biochemistry

- Application Summary : In the synthesis of sequence-defined peptoids, a compound similar to “Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate” might be used .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The results or outcomes of this application are not specified in the source .

Synthesis of N-(4-tert-butylphenyl)-5-[(4-fluorophenyl)sulfamoyl]-1,3-dihydro-2H-isoindole-2-carboxamide

- Scientific Field : Organic Chemistry

- Application Summary : 4-tert-Butylphenyl isocyanate, a compound similar to “Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate”, may be used in the synthesis of N-(4-tert-butylphenyl)-5-[(4-fluorophenyl)sulfamoyl]-1,3-dihydro-2H-isoindole-2-carboxamide .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The results or outcomes of this application are not specified in the source .

Development of Dynamic Polymer Networks

- Scientific Field : Polymer Chemistry

- Application Summary : A reversible crosslinker based on transalkylation chemistry using 1,4-diazabicyclo[2.2.2]octane (DABCO) was developed . The resulting network was insoluble in common solvents, but it readily dissolved in the presence of DABCO .

- Methods of Application : The kinetics of the exchange reaction of benzyl bromide with DABCO was studied in detail by varying molar ratios and temperature .

- Results : The system showed efficient exchange without the addition of a catalyst . Rheological measurements showed that the crosslinks are dynamic, with a strong temperature-dependent relaxation .

Safety And Hazards

Orientations Futures

The future directions for research on Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable information for its potential applications .

Propriétés

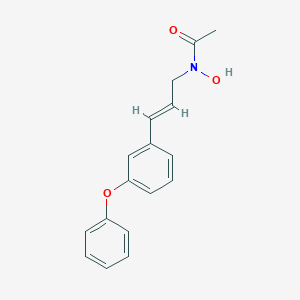

IUPAC Name |

ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-5-18-14(17)10-13(16)11-6-8-12(9-7-11)15(2,3)4/h6-9H,5,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGOOHDAUMBYHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=C(C=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373828 | |

| Record name | ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate | |

CAS RN |

101498-88-8 | |

| Record name | ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 101498-88-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

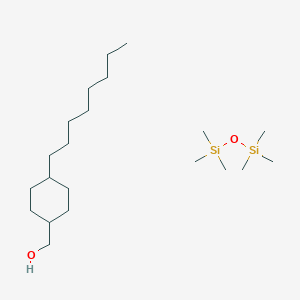

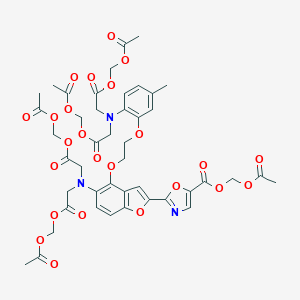

![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-26,31,44,49,64-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21161.png)